molecular formula C11H11ClF3NO2 B3043586 4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine CAS No. 886762-50-1

4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine

Cat. No.: B3043586
CAS No.: 886762-50-1
M. Wt: 281.66 g/mol
InChI Key: LNOLTCOAJVTAFF-UHFFFAOYSA-N
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Description

4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-chloro-4-(trifluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethoxy)aniline and morpholine.

    Coupling Reaction: The key step involves a coupling reaction between 3-chloro-4-(trifluoromethoxy)aniline and morpholine.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[3-Chloro-4-(trifluoromethyl)phenyl]morpholine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-[3-Chloro-4-(trifluoromethoxy)phenyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-[3-Chloro-4-(trifluoromethoxy)phenyl]aniline: Similar structure but with an aniline group instead of a morpholine ring.

Uniqueness

4-[3-Chloro-4-(trifluoromethoxy)phenyl]morpholine is unique due to the presence of both the morpholine ring and the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-chloro-4-(trifluoromethoxy)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-9-7-8(16-3-5-17-6-4-16)1-2-10(9)18-11(13,14)15/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOLTCOAJVTAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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